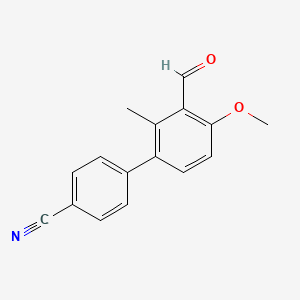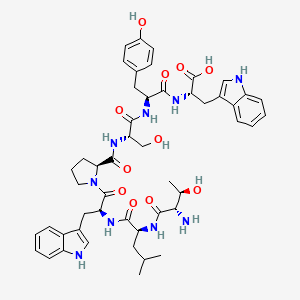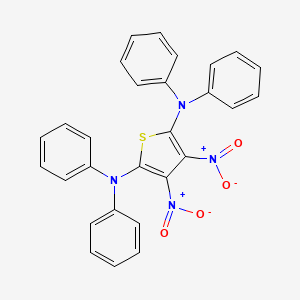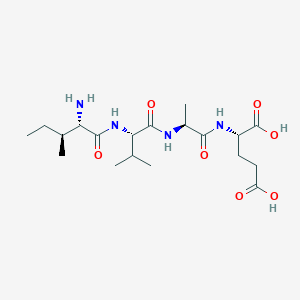
4-(4-Fluorophenyl)-3-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-3-phenylbutan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-phenylbutan-2-one typically involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-3-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 4-(4-Fluorophenyl)-3-phenylbutanoic acid.
Reduction: 4-(4-Fluorophenyl)-3-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-3-phenylbutan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-3-phenylbutan-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets are subject to ongoing research, but the compound’s unique structure allows it to participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorophenylacetone
- 4-Fluorobenzophenone
- 4-Fluorophenylbutanone
Uniqueness
4-(4-Fluorophenyl)-3-phenylbutan-2-one is unique due to the specific positioning of the fluorine atom and the phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
922501-80-2 |
|---|---|
Formule moléculaire |
C16H15FO |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H15FO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-10,16H,11H2,1H3 |
Clé InChI |
GOTWWNKVRONWHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC1=CC=C(C=C1)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)


![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)

![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)


![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)



![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
